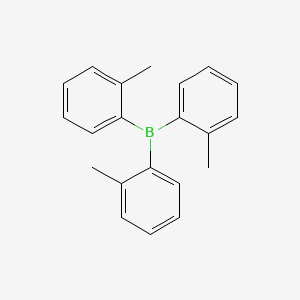

Tris(2-methylphenyl)borane

Beschreibung

Tris(2-methylphenyl)borane (C₂₁H₂₁B) is an organoboron compound featuring a central boron atom coordinated to three 2-methylphenyl groups. Its structure, confirmed via NMR and crystallographic data (InChIKey: YFDAMRSZJLWUSQ-UHFFFAOYSA-N), places methyl substituents in the ortho positions of each aromatic ring, introducing steric bulk and modest electron-donating effects . Historically, Wittig et al. This contrasts with fluorinated triarylboranes, which often display enhanced Lewis acidity and distinct photophysical properties due to electron-withdrawing substituents.

Eigenschaften

CAS-Nummer |

42270-57-5 |

|---|---|

Molekularformel |

C21H21B |

Molekulargewicht |

284.2 g/mol |

IUPAC-Name |

tris(2-methylphenyl)borane |

InChI |

InChI=1S/C21H21B/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChI-Schlüssel |

YFDAMRSZJLWUSQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |

Kanonische SMILES |

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triarylboranes

Structural and Electronic Properties

The electronic and steric profiles of triarylboranes are dictated by aryl substituents. Key comparisons include:

*Lewis acidity values (Gutmann Acceptor Number, AN) are approximate and based on comparative studies.

Key Observations:

- Electron-withdrawing groups (e.g., -F, -CF₃) significantly enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Tris(3,5-bis(CF₃)phenyl)borane, for instance, surpasses BCF in catalytic hydroboration due to its extreme acidity .

- Steric effects : this compound and tris(2,6-dimethylphenyl)borane exhibit reduced reactivity in catalysis compared to less hindered analogs, as methyl groups hinder substrate access .

- Photophysics : Fluorinated boranes (e.g., BCF) often engage in charge-transfer interactions, enabling applications in sensing and optoelectronics. This compound’s fluorescence, however, lacks practical utility due to low quantum yield and absence of room-temperature phosphorescence .

Catalytic Performance

- Hydroboration : BCF and tris(3,5-bis(CF₃)phenyl)borane catalyze alkene/alkyne hydroboration with HBpin at ambient temperatures, whereas this compound shows negligible activity due to weaker Lewis acidity .

- Hydrosilylation : BCF enables catalytic hydrosilylation of carbonyls via FLP mechanisms, a reactivity absent in methyl-substituted analogs .

- Polymerization: BCF activates zirconocene catalysts for ethylene polymerization, though with lower efficiency than MAO (methylaluminoxane) . No such applications are reported for this compound.

Stability and Reactivity

- Thermal stability : Fluorinated boranes (e.g., BCF) decompose above 200°C, while this compound is stable under standard conditions but less so under oxidative or protic environments .

- Hydrolytic sensitivity : BCF reacts vigorously with water, forming [B(C₆F₅)₃(OH)]⁻, whereas this compound’s hydrolytic behavior remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.